1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride
CAS No.: 349663-44-1
Cat. No.: VC4510138
Molecular Formula: C12H18ClFN2
Molecular Weight: 244.74
* For research use only. Not for human or veterinary use.
![1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride - 349663-44-1](/images/structure/VC4510138.png)
Specification
CAS No. | 349663-44-1 |
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Molecular Formula | C12H18ClFN2 |
Molecular Weight | 244.74 |
IUPAC Name | 1-[2-(4-fluorophenyl)ethyl]piperazine;hydrochloride |
Standard InChI | InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H |
Standard InChI Key | XCJQNAMEFYFVQC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a six-membered piperazine ring (CHN) bonded to a 2-(4-fluorophenyl)ethyl group (-CHCHCHF) at one nitrogen atom, with the other nitrogen protonated as a hydrochloride salt. X-ray crystallography of related tert-butyl piperazine carboxylates reveals planar aromatic rings and chair conformations for the piperazine moiety , though no direct structural data exists for this specific derivative.
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 244.736 g/mol | |
CAS Registry | 349663-44-1 | |
Density | Not reported | - |
Melting Point | Not reported | - |
Solubility | Presumed water-soluble (HCl salt) |
The hydrochloride salt enhances aqueous solubility, a critical factor for in vivo pharmacokinetics .
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis protocol is published for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, analogous piperazine derivatives are typically synthesized via:
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N-alkylation: Reacting piperazine with 1-(2-chloroethyl)-4-fluorobenzene in the presence of a base.
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Sulfonation/Reduction: As demonstrated in phenylpiperazine acaricides, where chlorosulfonic acid and red phosphorus mediate key steps .
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride .
Industrial Scalability
AK Scientific offers the compound at gram-scale (500 mg–5 g), suggesting batch synthesis via modular piperazine functionalization . Process optimization challenges include controlling regioselectivity during N-alkylation and ensuring high purity for pharmacological applications .
Pharmacological Profile and Research Applications
Dopamine Transporter (DAT) Inhibition
Structural analogs like JJC8-091 (a bis(4-fluorophenyl)methylsulfinyl piperazine) exhibit nanomolar DAT affinity ( nM) and atypical inhibition profiles . These compounds bind inward-facing DAT conformations, reducing psychostimulant reinforcement without inducing hyperactivity—a promising trait for treating substance use disorders .
Metabolic Stability
Piperidine-substituted analogs show enhanced metabolic stability in rat liver microsomes (e.g., 68% remaining after 60 min vs. 6% for earlier derivatives) . While 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride itself hasn’t been tested, its piperidine-modified relatives suggest strategies to improve in vivo half-life.
Serotonin Transporter (SERT) Selectivity
Homopiperazine analogs achieve 421-fold DAT/SERT selectivity , indicating that ring expansion may enhance monoamine transporter specificity—a consideration for minimizing off-target effects in future derivatives.
Quantity | Price | Price per Gram |
---|---|---|
500 mg | $394 | $788 |
2.5 g | $927 | $371 |
5 g | $1,325 | $265 |
This tiered pricing suggests synthesis and purification costs dominate at smaller scales . No current Good Manufacturing Practice (GMP) suppliers are identified, limiting use to preclinical research.
Emerging Applications and Analog Research
Agrochemistry
Fluorinated phenylpiperazines exhibit acaricidal activity, with EC values <10 ppm against spider mites in some derivatives . While 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride hasn’t been tested agriculturally, its structural kinship to active compounds like 5-1 (Fig. 2 in ) warrants investigation.
Neurodegenerative Disease Models
DAT inhibitors attenuate methamphetamine-induced neurotoxicity in rodents . The compound’s fluorophenyl group may enhance blood-brain barrier penetration, making it a candidate for Parkinson’s disease or depression models.
Future Directions
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Metabolic Profiling: Microsomal studies to quantify hepatic clearance rates.
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Crystallography: X-ray analysis to guide structure-based drug design.
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Target Expansion: Screening against norepinephrine transporters (NET) and trace amine-associated receptors (TAARs).
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Formulation Science: Salt forms (e.g., phosphate, citrate) to modulate solubility and bioavailability.
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